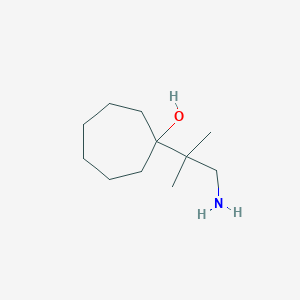

1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol

Beschreibung

1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol is a primary amine derivative featuring a cycloheptanol backbone substituted with a 1-amino-2-methylpropan-2-yl group. This compound’s structure combines a seven-membered cycloheptane ring with a hydroxyl group at position 1 and a branched alkylamine substituent.

Eigenschaften

Molekularformel |

C11H23NO |

|---|---|

Molekulargewicht |

185.31 g/mol |

IUPAC-Name |

1-(1-amino-2-methylpropan-2-yl)cycloheptan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-10(2,9-12)11(13)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3 |

InChI-Schlüssel |

DCNLVQDNGOKBRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN)C1(CCCCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial Production Methods

Industrial production of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of cycloheptanone or cycloheptanoic acid.

Reduction: Formation of cycloheptanol or cycloheptylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ring Size and Conformational Flexibility

- Cycloheptane vs. Cyclohexane/Cyclopentane: The target compound’s cycloheptane ring offers greater conformational flexibility compared to cyclohexane () and cyclopentane derivatives ().

Substituent Effects

- Methyl and Ethyl Groups : The 4-methyl substituent in the cyclohexane analog () introduces steric hindrance, which could reduce reactivity at the hydroxyl group. Similarly, the 3-ethyl group in the cyclopentane derivative () may alter hydrophobicity and metabolic stability .

- Amino Group Positioning: The 1-amino-2-methylpropan-2-yl substituent in the target compound contrasts with the 1-aminobutan-2-yl group in . This difference in branching and chain length may influence intermolecular interactions in catalytic or biological systems .

Physicochemical Properties

- Molecular Weight Trends : Cyclohexane derivatives (e.g., 185.31 g/mol, ) are heavier than cyclopentane analogs (~157 g/mol), suggesting higher boiling points and lower volatility. The target compound’s molecular weight is likely intermediate but unreported .

- Purity and Stability : The cyclohexane derivative () is specified to have ≥95% purity, comparable to the cyclopentane analogs. Discontinuation of the target compound may reflect instability or purification challenges .

Biologische Aktivität

1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol, a cycloheptanol derivative, has garnered attention in scientific research due to its potential biological activities. This compound features an amino group and a hydroxyl group, which may facilitate interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₂₃NO

- Molecular Weight : 185.31 g/mol

- Structure : The compound consists of a cycloheptane ring with an amino group and a secondary alcohol functional group.

The biological activity of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol primarily stems from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Enzyme Interaction : Preliminary studies suggest that this compound may act as a ligand in biochemical assays, influencing enzyme kinetics and receptor binding affinity.

Enzyme Interactions

Research indicates that 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol may exhibit inhibitory effects on certain enzymes, similar to other amine-containing compounds. For instance, it has been investigated for its potential to inhibit vesicular monoamine transporter 2 (VMAT2), which plays a critical role in neurotransmitter storage and release .

Case Studies

Several studies have explored the compound's biological effects:

- Ligand Binding Studies : In vitro experiments have demonstrated that the compound can bind to specific receptor sites, suggesting its potential as a therapeutic agent in modulating receptor activity.

- Neurochemical Effects : A study focusing on VMAT2 inhibition revealed that compounds structurally related to 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol could significantly affect neurotransmitter dynamics in neuronal tissues, highlighting its relevance in neuropharmacology .

Research Findings

Synthesis and Applications

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with tert-butylamine under mild conditions. This approach allows for the production of high-purity compounds suitable for biological testing.

In terms of applications:

- Medicinal Chemistry : The compound is being explored as a precursor in the synthesis of pharmaceuticals due to its structural properties.

- Research Applications : Its role as a ligand in biochemical assays opens avenues for further exploration in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.